molecular formula C116H176N32O33 B612351 Obestatin (human)

Obestatin (human)

Cat. No.: B612351
M. Wt: 2546.8 g/mol
InChI Key: IXQOGPZNKNSCJR-UHFFFAOYSA-N
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Description

Obestatin is a 23-amino acid peptide derived from the post-translational processing of preproghrelin, the same precursor that generates the orexigenic hormone ghrelin . It is characterized by a C-terminal amidation, a modification critical for its bioactivity . Initially identified in 2005, obestatin was proposed to counteract ghrelin’s appetite-stimulating effects, but subsequent studies revealed broader roles in regulating cell proliferation, metabolic homeostasis, and tissue protection . Structurally, human obestatin adopts α-helical conformations in membrane-like environments, particularly in the C-terminal region, which stabilizes its interaction with cellular receptors such as GPR39 .

Obestatin’s physiological effects include promoting pancreatic β-cell survival, enhancing skeletal muscle regeneration, and modulating lipid metabolism . However, its role in appetite regulation remains controversial, with conflicting findings in human and animal studies .

Properties

IUPAC Name

4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQOGPZNKNSCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H176N32O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequence Design and Resin Selection

The human obestatin sequence (H-Phe-Asn-Ala-Pro-Phe-Asp-Val-Gly-Ile-Lys-Leu-Ser-Gly-Val-Gln-Tyr-Gln-Gln-His-Ser-Gln-Ala-Leu-NH2 ) necessitates precise assembly to preserve its carboxyl-terminal amidation and structural integrity. Modern SPPS protocols employ Fmoc (fluorenylmethyloxycarbonyl) chemistry due to its compatibility with amide bond formation and side-chain protection.

Resin Choice :

  • Rink amide resin is preferred for C-terminal amidation, enabling direct synthesis of the amidated form without post-synthesis modifications.

  • Loading capacities typically range from 0.2–0.6 mmol/g , with 300 mg of resin sufficing for a 0.1 mmol scale synthesis.

Activation and Coupling Strategies

Efficient coupling is critical for minimizing deletion sequences. Recent studies highlight the superiority of COMU , HATU , and HCTU activators over traditional agents like PyBOP or TFFH , particularly for challenging residues such as isoleucine and leucine.

Optimized Coupling Conditions :

ActivatorCoupling Time (min)Crude Purity (%)
COMU2–590–95
HATU2–588–93
HCTU2–585–90
PyBOP10–1548–60

Data adapted from fast SPPS studies.

A typical coupling cycle involves:

  • Deprotection : 20% piperidine in DMF (7 min, 2×) to remove Fmoc groups.

  • Activation : 5 equivalents of amino acid, 4.5 equivalents of HATU/HOAt, and 20% N-methylmorpholine in DMF.

  • Coupling : 4–24 hours under nitrogen agitation, ensuring >99% stepwise yield.

Cleavage and Side-Chain Deprotection

Post-synthesis cleavage employs TFA (trifluoroacetic acid) -based cocktails to liberate the peptide from the resin while removing protective groups. A standard mixture includes:

  • TFA : water : triisopropylsilane : ethanedithiol (94:2.5:2.5:1 v/v)

  • Reaction time: 2–4 hours at room temperature.

Purification and Isolation

Reverse-Phase HPLC

Crude obestatin is purified using C18 columns with acetonitrile/water gradients containing 0.1% TFA. Optimal conditions yield >95% purity, as demonstrated by NovoPro Bioscience’s batch data.

HPLC Parameters :

ColumnGradientFlow RateDetection
C18 (300 Å)20–50% ACN in 45 min1 mL/min220 nm

ACN: acetonitrile; TFA: 0.1% in mobile phases.

Challenges in Extraction from Biological Sources

While synthetic routes dominate, extraction from stomach tissues or serum remains technically demanding due to:

  • Low endogenous concentrations : Requiring acidification with 1% TFA and ultracentrifugation (10,000 × g, 20 min).

  • Column losses : C-18 SEP columns recover only 65–85% of obestatin, necessitating tracer-based efficiency checks.

Characterization and Quality Control

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (2546.87 Da for human obestatin). Discrepancies >0.1% indicate truncations or incomplete deprotection.

Purity Assessment

Analytical HPLC with UV detection (220 nm) is standard, though LC-MS is preferred for identifying oxidation or deamidation byproducts. NovoPro reports batch purities of 95.6% using these methods.

Methodological Challenges and Innovations

Scalability and Cost

Large-scale production remains costly due to:

  • High reagent consumption : 5 equivalents of amino acids per coupling.

  • Labor-intensive purification : Multistep HPLC runs requiring 45–60 min per batch .

Chemical Reactions Analysis

Types of Reactions: Obestatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and function .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide bonds, which can stabilize the peptide’s structure .

Scientific Research Applications

Metabolic Regulation

Obestatin has been identified as a key regulator of metabolism. Research indicates that it plays a significant role in:

  • Appetite Suppression : Obestatin acts as an anorectic hormone, which means it reduces food intake and slows gastric emptying. Studies have shown that administering obestatin to rodents leads to decreased appetite and weight gain suppression .
  • Insulin Secretion : Obestatin enhances glucose-induced insulin secretion from pancreatic beta cells. It has been demonstrated that obestatin treatment increases insulin levels significantly in response to high glucose concentrations, suggesting its potential use in managing diabetes .
  • Beta Cell Survival : The peptide promotes the survival of pancreatic beta cells and enhances their mass. This effect is crucial for maintaining insulin production and overall glucose homeostasis, particularly under stress conditions like inflammation .

Cardiovascular Health

Obestatin's influence extends to cardiovascular functions as well:

  • Vasodilation : Research indicates that obestatin causes nitric oxide-dependent vasodilation in human circulation, which may help counteract vascular complications associated with obesity and diabetes .
  • Endothelial Function : It has been suggested that obestatin improves endothelial function, which is vital for cardiovascular health. This effect may contribute to its cardioprotective actions during ischemia-reperfusion injury .

Role in Obesity and Insulin Resistance

The relationship between obestatin levels and obesity has been extensively studied:

  • Inverse Correlation with Obesity : Plasma levels of obestatin are generally lower in obese individuals compared to lean subjects. This suggests that obestatin may play a role in long-term body weight regulation and could serve as a biomarker for metabolic syndrome .
  • Protection Against Insulin Resistance : Studies have shown that obestatin can protect against diet-induced insulin resistance, highlighting its potential as a therapeutic target for obesity-related metabolic disorders .

Table 1: Summary of Key Findings on Obestatin Applications

ApplicationKey FindingsSource
Appetite RegulationDecreases food intake and slows gastric emptying in rodents
Insulin SecretionIncreases insulin secretion from pancreatic beta cells under high glucose conditions
Beta Cell ProtectionPromotes survival of pancreatic beta cells; improves beta cell mass
Cardiovascular BenefitsInduces vasodilation; improves endothelial function
Correlation with ObesityLower levels found in obese individuals; potential biomarker for metabolic syndrome

Mechanism of Action

Comparison with Similar Compounds

Research Implications and Controversies

  • However, its species-specific activity complicates translational research .
  • Lipid Metabolism : Co-administration with PPARγ antagonists (e.g., GW9662) reduces adipose tissue triglycerides, suggesting combinatorial therapies for obesity .

Data Tables

Table 1: Structural Comparison of Obestatin and Analogues

Compound Length (AA) Modifications Key Residues
Human Obestatin 23 C-terminal amidation Phe¹⁵, Leu¹⁹ (α-helix)
Mouse Obestatin 23 Substitutions at 11, 15, 19 Arg¹¹, Gln¹⁵, Val¹⁹
(11–23)-Obestatin 13 Retains C-terminal amidation Phe¹⁵, Leu¹⁹

Table 2: Functional Activity in ARPE-19 Cells

Compound ERK1/2 Activation Akt Phosphorylation Proliferation
Full-Length Obestatin +++ +++ Yes
(11–23)-Obestatin ++ + No
Non-Amidated Obestatin - - No

Biological Activity

Obestatin is a 23-amino acid peptide derived from the preproghrelin gene, initially discovered in 2005 as a hormone that suppresses appetite and regulates energy balance. This article explores the biological activity of obestatin, focusing on its metabolic and cardiovascular effects, mechanisms of action, and implications for therapeutic applications.

Obestatin Structure:

  • Composed of 23 amino acids.
  • C-terminally amidated, which is crucial for its biological activity.

Mechanisms of Action:

  • Obestatin exerts its effects primarily through the GPR39 receptor, which is a G protein-coupled receptor. It has been shown to activate various signaling pathways, including ERK1/2 and c-Fos signaling, particularly in adipose tissue and pancreatic beta cells .

Metabolic Effects

  • Appetite Regulation:
    • Obestatin has been demonstrated to decrease food intake and slow gastric emptying. In animal studies, rats injected with obestatin consumed significantly less food compared to controls .
  • Body Weight Management:
    • The peptide has been linked to reduced body weight gain and improved lipid metabolism. It promotes adipogenesis and enhances insulin sensitivity, making it a potential target for obesity treatment .
  • Insulin Secretion:
    • Research indicates that obestatin stimulates glucose-induced insulin secretion from pancreatic beta cells. This effect is mediated through GHS-R (growth hormone secretagogue receptor) pathways .
  • Correlation with Obesity:
    • Human studies show that plasma levels of obestatin are inversely correlated with body mass index (BMI) and obesity, suggesting its role in long-term weight regulation .

Cardiovascular Effects

  • Cardiac Function:
    • Obestatin appears to have cardioprotective effects. It reduces infarct size in ischemia-reperfusion injury models through NO/cGMP/PKG signaling pathways .
    • Elevated levels of obestatin have been observed in patients with ischemic heart disease, indicating its potential role in cardiovascular health .
  • Vascular Relaxation:
    • The peptide induces vasodilation via endothelial-dependent nitric oxide signaling, which may contribute to improved endothelial function in obese individuals .

Clinical Observations

  • A study involving patients with metabolic syndrome found significantly higher levels of obestatin in those with central obesity compared to non-obese individuals. This suggests that obestatin may play a role in the pathophysiology of metabolic disorders .
  • Another clinical investigation indicated that lower plasma obestatin levels were associated with type 2 diabetes mellitus and obesity, reinforcing its potential as a biomarker for these conditions .

Data Summary

Study Findings Reference
Stanford StudyInjection of obestatin reduced food intake by 50% in rats
Insulin SecretionObestatin stimulates insulin secretion under hyperglycemic conditions
Cardiovascular HealthObestatin reduces infarct size during ischemia-reperfusion injury
Metabolic SyndromeHigher obestatin levels correlate with central obesity

Q & A

Q. What computational tools can model obestatin’s structural dynamics and binding affinities?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to predict conformational changes in obestatin under physiological pH. Validate predictions via circular dichroism spectroscopy. For docking studies, employ AutoDock Vina with ghrelin receptor (GHSR-1a) crystal structures (PDB ID: 6KO5) .

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